

Physical and chemical properties of Psiguadial B.

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Compound of Interest

Compound Name: *Epiguajadial B*

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Psiguadial B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psiguadial B, a novel meroterpenoid isolated from the leaves of *Psidium guajava*, has garnered significant attention within the scientific community. This document provides an in-depth technical overview of the physical, chemical, and biological properties of Psiguadial B. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This guide details its physicochemical characteristics, spectroscopic data, and known biological activities, with a particular focus on its anti-proliferative and anti-inflammatory effects. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided, alongside visualizations of its biosynthetic and signaling pathways.

Physicochemical Properties

Psiguadial B is classified as a diformyl phloroglucinol meroterpenoid. While a complete set of experimentally determined physical constants is not readily available in the literature, the following table summarizes the key known physicochemical and spectroscopic data extracted from various total synthesis and characterization studies.

Property	Value
Chemical Formula	C ₃₀ H ₃₄ O ₅
Molecular Weight	474.6 g/mol
Appearance	Not explicitly reported; likely a solid at room temperature.
Optical Rotation ([α] _D)	The enantioselective total synthesis of (+)-Psiguadial B has been reported, indicating its chiral nature. Specific rotation values are dependent on the enantiomer.
Solubility	Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate, as inferred from extraction and purification protocols.
Spectroscopic Data	
¹ H NMR (CDCl ₃)	Characteristic signals corresponding to aromatic protons, aldehydic protons, and protons of the terpenoid backbone have been reported in synthesis literature.
¹³ C NMR (CDCl ₃)	Resonances for carbonyl carbons of the aldehyde groups, aromatic carbons, and carbons of the complex polycyclic structure have been assigned.
High-Resolution Mass Spectrometry (HRMS)	The exact mass is consistent with the chemical formula C ₃₀ H ₃₄ O ₅ .

Chemical Properties and Synthesis

Psiguadial B possesses a complex polycyclic structure, making its total synthesis a significant challenge and a subject of interest in organic chemistry.

Chemical Structure

The structure of Psiguadial B features a meroterpenoid scaffold, which is a hybrid of terpenoid and polyketide biosynthetic pathways.

Synthesis

The total synthesis of Psiguadial B has been achieved through various strategies, often involving biomimetic approaches. A notable one-step, gram-scale biomimetic synthesis involves a three-component coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol[1]. This reaction is catalyzed by N,N'-dimethylethylenediamine and proceeds at ambient temperature[1].

Biological Activity and Mechanism of Action

Psiguadial B has demonstrated a range of promising biological activities, positioning it as a molecule of interest for further pharmacological investigation.

Anti-proliferative and Cytotoxic Activity

Psiguadial B exhibits potent cytotoxic activity against the HepG2 human hepatoma cancer cell line[2].

Antioxidative and Anti-inflammatory Activity

Psiguadial B has been shown to possess antioxidative and anti-inflammatory properties[3]. It can decrease neuronal death and the accumulation of reactive oxygen species (ROS)[3]. Its anti-inflammatory effects are attributed to the suppression of the NF- κ B pathway, leading to a reduction in the expression of nitric oxide (NO), TNF- α , and IL-6 in immune cells stimulated by lipopolysaccharide (LPS)[3].

Experimental Protocols

General Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- **High-Resolution Mass Spectrometry (HRMS):** HRMS analysis is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition.
- **Optical Rotation:** The specific rotation is measured using a polarimeter at the sodium D-line (589 nm) with the sample dissolved in a suitable solvent like chloroform.

Cytotoxicity Assay against HepG2 Cells

- **Cell Culture:** Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
- **Compound Treatment:** Psiguadial B is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted with the culture medium to the desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. The cells are treated with various concentrations of Psiguadial B for a specified duration (e.g., 24, 48, or 72 hours).
- **Cell Viability Assessment (MTT Assay):**
 - After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
 - The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
 - The absorbance is measured at 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

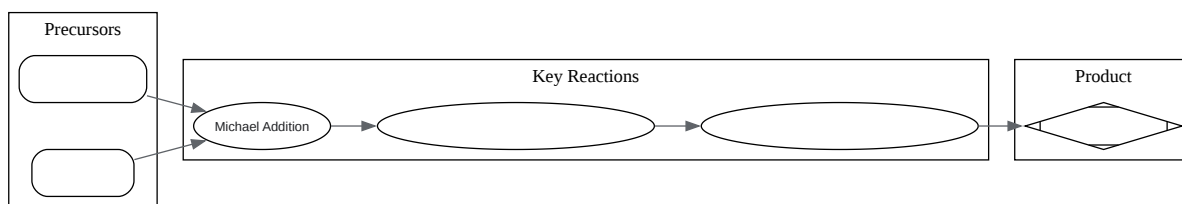
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and incubated overnight.
- **Compound and LPS Treatment:** Cells are pre-treated with various concentrations of Psiguadial B for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) for 24 hours to induce inflammation.
- **Nitric Oxide Measurement (Griess Assay):**
 - After incubation, 100 μL of the cell culture supernatant is mixed with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
 - The mixture is incubated at room temperature for 10 minutes.
 - The absorbance is measured at 540 nm.
 - The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
 - The inhibitory effect of Psiguadial B on NO production is calculated relative to the LPS-treated control.

Visualizations

Proposed Biosynthetic Pathway of Psiguadial B

The biosynthesis of Psiguadial B is proposed to be a non-enzymatic process involving a Michael addition between β -caryophyllene and a reactive ortho-quinone methide, followed by two sequential intramolecular cationic cyclization events[1].

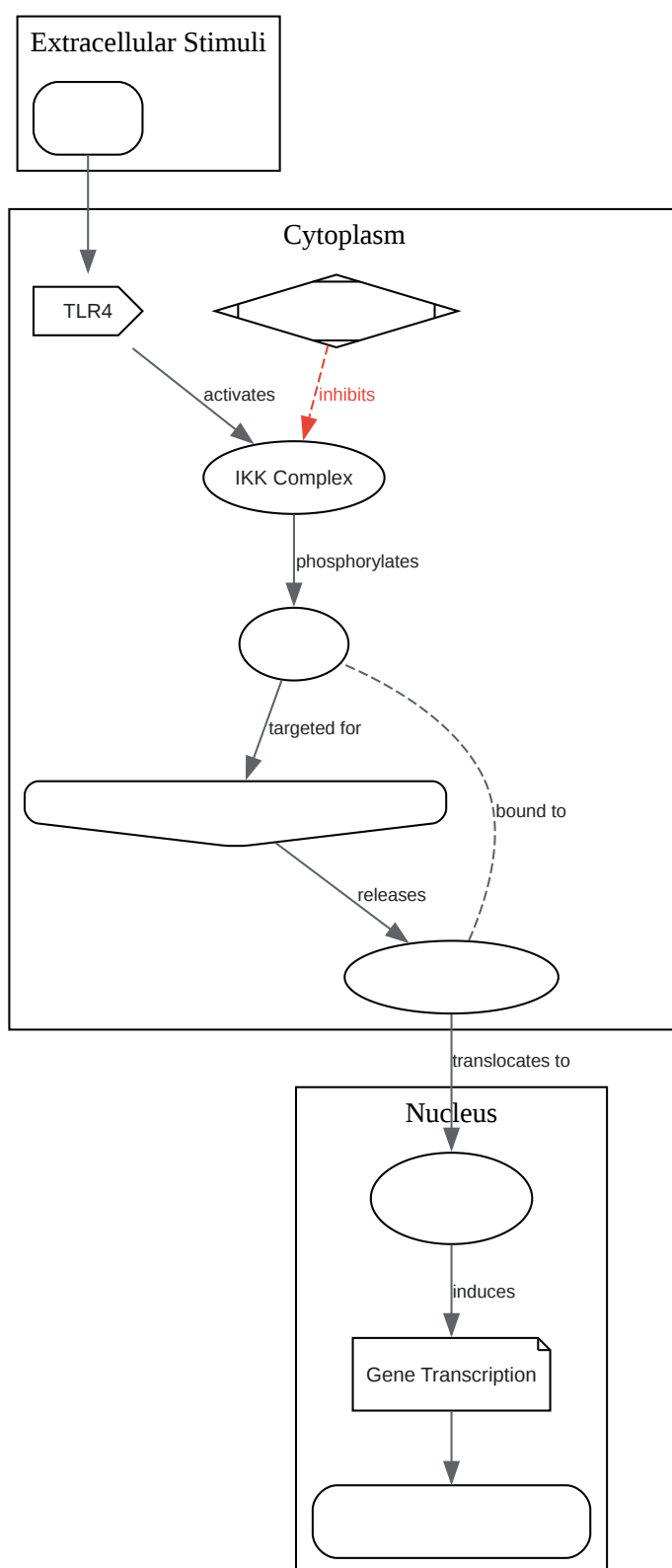


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Caption: Proposed non-enzymatic biosynthetic pathway of Psiguadial B.

NF- κ B Signaling Pathway and Inhibition by Psiguadial B

The canonical NF- κ B signaling pathway is a key regulator of inflammation. Psiguadial B is proposed to exert its anti-inflammatory effects by inhibiting this pathway.

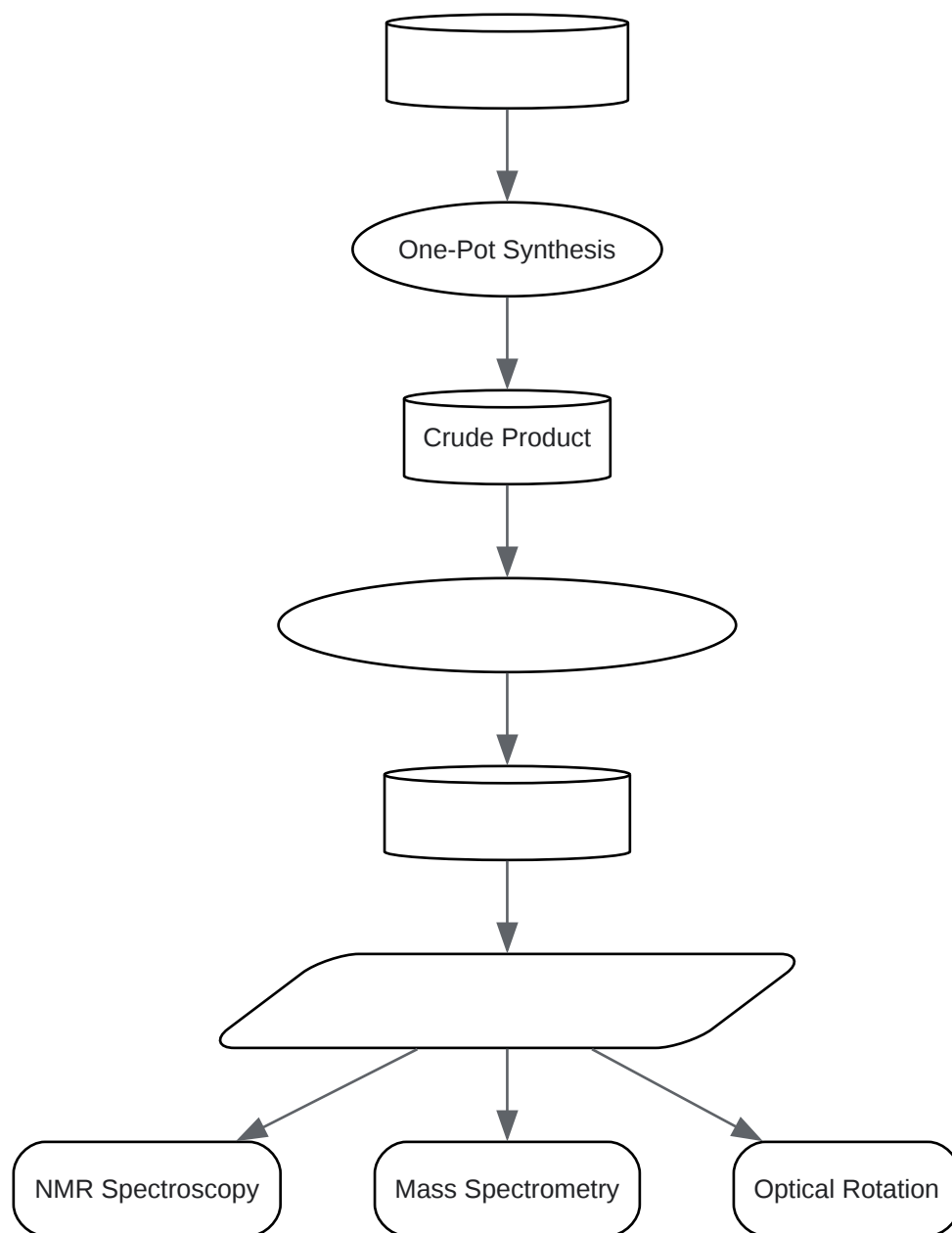


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Caption: Inhibition of the canonical NF-κB signaling pathway by Psiguadial B.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of Psiguadial B.



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References

- 1. One-Step Multigram-Scale Biomimetic Synthesis of Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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